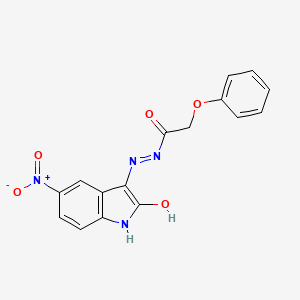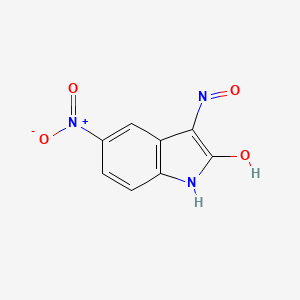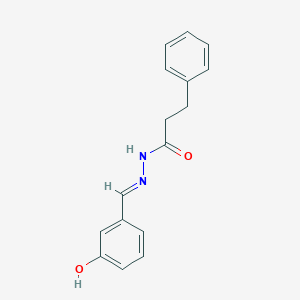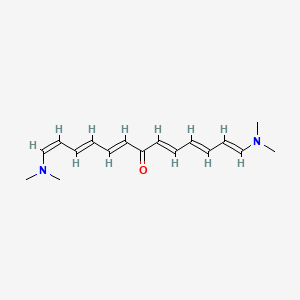
1,1-diphenyl-4-(3-pyridinyl)-2-butyne-1,4-diol
Descripción general
Descripción
1,1-diphenyl-4-(3-pyridinyl)-2-butyne-1,4-diol (DPD) is a synthetic compound that has been widely studied for its potential therapeutic properties. DPD belongs to the family of butynediols, which are known for their ability to inhibit the activity of various enzymes.
Aplicaciones Científicas De Investigación
1,1-diphenyl-4-(3-pyridinyl)-2-butyne-1,4-diol has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the activity of various enzymes, including topoisomerase II and tyrosinase. Topoisomerase II is an enzyme that is involved in DNA replication and repair, while tyrosinase is involved in the production of melanin.
1,1-diphenyl-4-(3-pyridinyl)-2-butyne-1,4-diol has also been studied for its potential anti-cancer properties. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, 1,1-diphenyl-4-(3-pyridinyl)-2-butyne-1,4-diol has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells.
Mecanismo De Acción
The mechanism of action of 1,1-diphenyl-4-(3-pyridinyl)-2-butyne-1,4-diol involves the inhibition of enzyme activity. 1,1-diphenyl-4-(3-pyridinyl)-2-butyne-1,4-diol binds to the active site of enzymes and prevents them from performing their normal functions. This inhibition can lead to various biological effects, such as the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
1,1-diphenyl-4-(3-pyridinyl)-2-butyne-1,4-diol has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, as well as inhibit the growth of cancer cells. In addition, 1,1-diphenyl-4-(3-pyridinyl)-2-butyne-1,4-diol has been shown to inhibit tyrosinase activity, which can lead to a decrease in melanin production.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1,1-diphenyl-4-(3-pyridinyl)-2-butyne-1,4-diol in lab experiments is its ability to inhibit enzyme activity. This can be useful in studying the role of enzymes in various biological processes. However, one limitation of using 1,1-diphenyl-4-(3-pyridinyl)-2-butyne-1,4-diol is its potential toxicity. 1,1-diphenyl-4-(3-pyridinyl)-2-butyne-1,4-diol has been shown to be toxic to some cell lines, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 1,1-diphenyl-4-(3-pyridinyl)-2-butyne-1,4-diol. One area of research could focus on the development of new synthesis methods to increase the yield and purity of 1,1-diphenyl-4-(3-pyridinyl)-2-butyne-1,4-diol. Another area of research could focus on the potential therapeutic applications of 1,1-diphenyl-4-(3-pyridinyl)-2-butyne-1,4-diol, particularly in the treatment of cancer. Finally, future research could focus on the development of new derivatives of 1,1-diphenyl-4-(3-pyridinyl)-2-butyne-1,4-diol with improved properties and reduced toxicity.
Propiedades
IUPAC Name |
1,1-diphenyl-4-pyridin-3-ylbut-2-yne-1,4-diol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO2/c23-20(17-8-7-15-22-16-17)13-14-21(24,18-9-3-1-4-10-18)19-11-5-2-6-12-19/h1-12,15-16,20,23-24H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCMIIRGURJSQRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C#CC(C2=CN=CC=C2)O)(C3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5195106 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![2-[3-({3-[(3,4-dimethoxyphenyl)amino]-1-piperidinyl}methyl)phenoxy]ethanol](/img/structure/B3827018.png)
![N'-[(9-ethyl-9H-carbazol-3-yl)methylene]-3-methylbenzohydrazide](/img/structure/B3827030.png)
![5-(diethylamino)-2-({[4-(phenyldiazenyl)phenyl]imino}methyl)phenol](/img/structure/B3827034.png)
![N'-[(9-ethyl-9H-carbazol-3-yl)methylene]-3-phenylpropanohydrazide](/img/structure/B3827040.png)


![6-[3-(dimethylamino)-2-propen-1-ylidene]-3-[2-(dimethylamino)vinyl]-2-cyclohexen-1-one](/img/structure/B3827068.png)
